
3-Methylpyrazine-2-carboxylic Acid
Overview
Description
3-Methylpyrazine-2-carboxylic acid is an organic compound with the molecular formula C6H6N2O2. It is a derivative of pyrazine, characterized by a carboxylic acid group at the second position and a methyl group at the third position on the pyrazine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-methylpyrazine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the oxidation of 2,5-dimethylpyrazine using catalysts such as cobalt acetate and manganese acetate in the presence of potassium bromide as a cocatalyst. The reaction is typically carried out in an acetic acid solvent at temperatures ranging from 90-110°C .
Industrial Production Methods: For industrial production, a fixed bed reactor is often used. In this method, 2,5-dimethylpyrazine is diluted and introduced into the reactor along with atmospheric air. The reaction occurs in the presence of a catalyst composed of gamma-Al2O3 and metallic oxides such as Mn, V, Ti, and Sr. The reaction temperature is maintained between 150-350°C, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Methylpyrazine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional functional groups, while substitution reactions can produce various substituted pyrazine carboxylic acids .
Scientific Research Applications
Antimicrobial Applications
One of the prominent applications of 3-Methylpyrazine-2-carboxylic acid is its antimicrobial properties. Research has shown that derivatives of pyrazine-2-carboxylic acids exhibit substantial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Case Study: Antimycobacterial Activity
A study investigated various derivatives of pyrazine-2-carboxylic acids, including this compound, revealing that certain compounds exhibited high antimycobacterial activity with minimum inhibitory concentrations (MIC) comparable to established drugs like pyrazinamide (PZA). For instance:
Compound | MIC (μg/mL) | Activity Level |
---|---|---|
3-(phenyl-carbamoyl)pyrazine-2-carboxylic acid | 1.56 | High |
Pyrazinamide | 12.5 - 25 | Moderate |
These findings suggest that modifications to the pyrazine structure can enhance antimicrobial efficacy, making it a candidate for further development in tuberculosis treatment .
Anticancer Research
Emerging studies have indicated that this compound may possess anticancer properties. Preliminary investigations suggest that it can inhibit the proliferation of cancer cells through apoptosis induction.
Case Study: Effects on Cancer Cell Lines
In vitro studies demonstrated that this compound reduced cell viability in various human cancer cell lines in a dose-dependent manner. The mechanism appears to involve:
- Caspase Activation : Induction of apoptosis through caspase pathway modulation.
- Cell Cycle Arrest : Interference with cell cycle progression leading to reduced proliferation.
These findings highlight the potential of this compound as a therapeutic agent in oncology .
Biochemical Tools
In addition to its therapeutic applications, this compound serves as a valuable biochemical tool in proteomics and metabolic studies. It is used to investigate enzyme interactions and metabolic pathways due to its ability to modulate enzyme activity.
Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Antimicrobial | Effective against Mycobacterium tuberculosis | MIC comparable to traditional drugs |
Anticancer | Induces apoptosis in cancer cell lines | Dose-dependent reduction in viability |
Biochemical Tool | Investigates enzyme interactions | Modulates metabolic pathways |
Mechanism of Action
The mechanism of action of 3-methylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
2,5-Dimethylpyrazine: Known for its use in flavoring agents.
2-Methylpyrazine: Another pyrazine derivative with applications in the food industry.
3-Aminopyrazine-2-carboxamide: Used in the synthesis of antimicrobial agents.
Uniqueness: 3-Methylpyrazine-2-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Biological Activity
3-Methylpyrazine-2-carboxylic acid (MPCA), an organic compound with the molecular formula C₆H₆N₂O₂, has garnered attention in biochemical and pharmacological research due to its significant biological activities. This article delves into the mechanisms through which MPCA exerts its effects, its interactions with various biological targets, and its potential applications in medicine and industry.
Chemical Structure and Properties
This compound features a pyrazine ring, characterized by two nitrogen atoms at positions 1 and 4, and a carboxylic acid functional group at position 2. This unique structure contributes to its biological activity by enabling various interactions with biomolecules.
Mode of Action
MPCA interacts with biological targets primarily through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der Waals forces. These interactions are crucial for modulating the activity of enzymes and proteins involved in critical cellular processes.
Enzyme Interactions
A notable aspect of MPCA's biological activity is its interaction with cytochrome P450 enzymes. These enzymes play a vital role in drug metabolism, and MPCA has been shown to influence their expression and catalytic activity. This suggests a potential role for MPCA in pharmacokinetics and drug interactions.
Cellular Effects
Research indicates that MPCA can influence various cell signaling pathways by modulating key enzymes and proteins. For instance, it has been observed to affect the activity of cyclooxygenase enzymes, which are important in inflammatory responses.
Antimicrobial Properties
MPCA exhibits promising antimicrobial properties. Studies have demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. In vitro assays revealed that MPCA can inhibit bacterial growth, indicating its potential use as an antimicrobial agent .
Research Applications
MPCA's diverse biological activities make it a valuable compound in various fields:
- Pharmaceutical Development : MPCA serves as a precursor for synthesizing pharmaceutical agents targeting bacterial infections.
- Biochemical Research : It is utilized in studies focusing on enzyme interactions and metabolic pathways.
- Flavoring Agents : In the food industry, MPCA is used as a flavoring agent due to its distinct aroma profile.
Case Studies
- Antimycobacterial Activity : A study evaluated derivatives of pyrazine-2-carboxylic acids for their antimycobacterial properties against Mycobacterium tuberculosis. One derivative showed significant activity with an MIC of 1.56 μg/mL, highlighting the potential of pyrazine derivatives in treating tuberculosis .
- Interaction with Cytochrome P450 : Research demonstrated that MPCA alters the expression of cytochrome P450 enzymes in liver cells, suggesting implications for drug metabolism and safety profiles in pharmacotherapy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-methylpyrazine-2-carboxylic acid and its derivatives?
- Methodological Answer : The compound can be synthesized via oxidation of methyl-substituted pyrazine precursors. For example, 3,5,6-trimethylpyrazine-2-carboxylic acid was synthesized using potassium permanganate (KMnO₄) at 55°C for 24 hours under controlled pH conditions . For derivatives, carboxamide groups can be introduced via nucleophilic substitution or condensation reactions, as demonstrated in the synthesis of 3-aminopyrazine-2-carboxamides using methyl 3-aminopyrazine-2-carboxylate as a precursor .
- Key Data :
Starting Material | Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|---|
Methyl-substituted pyrazine | KMnO₄, 55°C, 24 h | Carboxylic acid derivative | ~60-70% |
Q. How can structural characterization of this compound be performed?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR/IR : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹ in IR) .
- X-ray crystallography : Resolve hydrogen-bonding networks, as seen in 3-aminopyrazine-2-carboxylic acid, where intra-/intermolecular N–H···O and O–H···N bonds stabilize the crystal lattice .
- Mass spectrometry : Validate molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks for coordination complexes) .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer : Recrystallization from polar solvents (e.g., methanol/water mixtures) is commonly used. For example, derivatives like 3-aminopyrazine-2-carboxamides were purified via column chromatography using silica gel and dichloromethane/methanol gradients .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the physicochemical properties of this compound?
- Methodological Answer : Crystallographic studies reveal that carboxylic acid and amino groups participate in hydrogen bonds, reducing molecular mobility and affecting solubility. For instance, 3-aminopyrazine-2-carboxylic acid exhibits a dense hydrogen-bonding network, correlating with its low solubility in non-polar solvents . Computational modeling (e.g., DFT) can predict these interactions by analyzing electron density distributions .
Q. What is the role of this compound in designing bioactive metal complexes?
- Methodological Answer : The compound’s carboxylic acid and pyrazine nitrogen atoms act as coordination sites for metal ions. For example, Cu²⁺, Co²⁺, and Pd²⁺ chelates of pyrazine carbohydrazonic acid derivatives showed enhanced antimicrobial activity compared to free ligands .
- Experimental Design :
Synthesize ligand (e.g., APA: (Z)-3-amino-N-(3-aminopyrazine-2-carbonyl)pyrazine-2-carbohydrazonic acid).
React with metal salts (e.g., CuCl₂·2H₂O) in ethanol/water at 60°C.
Characterize via molar conductance, UV-Vis, and cyclic voltammetry to confirm coordination geometry .
Q. How can computational methods optimize the synthesis of this compound derivatives for drug discovery?
- Methodological Answer : Molecular docking and QSAR models can predict binding affinities to biological targets. For instance, pyrazinecarboxamide derivatives were screened against mycobacterial enzymes using AutoDock Vina, prioritizing compounds with high binding scores for synthesis .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended. For example, plasma stability studies of pyrazine derivatives used reversed-phase C18 columns and acetonitrile/water mobile phases with 0.1% formic acid .
Q. Data Contradictions and Resolution
Q. Why do antimicrobial activity results vary across studies of pyrazinecarboxylic acid derivatives?
- Analysis : Discrepancies may arise from differences in bacterial strains, assay conditions (e.g., agar dilution vs. broth microdilution), or substituent positioning. For example, 3-aminopyrazine-2-carboxamides showed variable MICs (0.5–64 µg/mL) against S. aureus depending on the substituent’s electron-withdrawing/donating effects .
- Resolution : Standardize testing protocols (CLSI guidelines) and use isogenic mutant strains to isolate mechanism-specific effects.
Q. Methodological Tables
Table 1. Common Synthetic Routes for Pyrazinecarboxylic Acid Derivatives
Derivative Type | Starting Material | Key Reagents/Conditions | Application | Reference |
---|---|---|---|---|
Carboxamides | Methyl 3-aminopyrazine-2-carboxylate | Hydrazine hydrate, ethanol, reflux | Antimicrobial agents | |
Metal Chelates | APA ligand | CuCl₂·2H₂O, ethanol/water, 60°C | Bioactivity studies |
Table 2. Analytical Techniques for Structural Validation
Properties
IUPAC Name |
3-methylpyrazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-4-5(6(9)10)8-3-2-7-4/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDJQZNLAXYJBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20522537 | |
Record name | 3-Methylpyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20522537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41110-28-5 | |
Record name | 3-Methylpyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20522537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylpyrazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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